3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
CAS No.: 2034300-63-3
Cat. No.: VC5906760
Molecular Formula: C16H14ClF3N4O2
Molecular Weight: 386.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034300-63-3 |
---|---|
Molecular Formula | C16H14ClF3N4O2 |
Molecular Weight | 386.76 |
IUPAC Name | 3-(5-chloropyrimidin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Standard InChI | InChI=1S/C16H14ClF3N4O2/c17-10-7-21-14(22-8-10)26-11-5-6-24(9-11)15(25)23-13-4-2-1-3-12(13)16(18,19)20/h1-4,7-8,11H,5-6,9H2,(H,23,25) |
Standard InChI Key | NTQZVDPPSUIMDZ-UHFFFAOYSA-N |
SMILES | C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features:
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Pyrrolidine ring: A saturated 5-membered nitrogen-containing heterocycle serving as the central scaffold .
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Carboxamide linkage: Connects the pyrrolidine to a 2-(trifluoromethyl)phenyl group, enhancing metabolic stability compared to ester or ketone functionalities .
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Ether bridge: Links position 3 of the pyrrolidine to the 2-oxygen of 5-chloropyrimidine, creating a conformationally restrained system .
The IUPAC name systematically describes this arrangement:
3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
Spectroscopic Signatures
While experimental data for this exact compound remains unpublished, analogs suggest key spectral features:
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¹H NMR: Pyrrolidine protons appear as multiplet signals between δ 3.1–3.8 ppm. The trifluoromethyl group causes deshielding of adjacent aromatic protons (δ 7.4–8.2 ppm) .
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¹³C NMR: Carbonyl carbons resonate near δ 165 ppm, with pyrimidine C-Cl showing characteristic upfield shifts .
Synthetic Pathways
Retrosynthetic Analysis
Potential synthesis routes involve three key fragments:
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5-Chloro-2-hydroxypyrimidine
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3-Hydroxypyrrolidine-1-carboxylic acid derivative
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2-(Trifluoromethyl)aniline
A plausible sequence:
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Ether formation: Mitsunobu coupling of 3-hydroxypyrrolidine with 5-chloro-2-hydroxypyrimidine using DIAD/TPP .
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Carboxamide formation: React pyrrolidine intermediate with 2-(trifluoromethyl)phenyl isocyanate under Schotten-Baumann conditions .
Purification Challenges
The trifluoromethyl group introduces hydrophobicity (LogP ≈ 2.8 predicted), necessitating reverse-phase chromatography for purification. Typical yields for analogous reactions range 30–45% after optimization .
Physicochemical Properties
Storage stability studies on similar compounds recommend:
Biological Activity and Structure-Activity Relationships
Cytotoxicity Screening
While direct data is unavailable, structurally related compounds show:
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
A549 (NSCLC) | 0.12 | EGFR L858R inhibition |
HCT-116 (CRC) | 2.45 | Non-selective cytotoxicity |
These values suggest the importance of the chloro-pyrimidine group for target specificity .
Pharmacokinetic Predictions
ADMET analysis using SwissADME indicates:
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Absorption: High intestinal permeability (TPSA = 87.8 Ų)
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Metabolism: CYP3A4/2D6 substrates with predicted hepatic extraction ratio >0.6
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Toxicity: Ames test negative, but hepatotoxic alerts via structural alerts
Challenges in Development
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